5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative featuring a carboxamide group at position 7, an ethyl substituent at position 5, and a phenyl ring at position 2. Its structure combines a fused bicyclic core with a 3-methylbutyl amide side chain, which influences its physicochemical properties and biological interactions. The compound’s synthesis typically involves coupling the pyrazolo[4,3-c]pyridine-7-carboxylic acid precursor with 3-methylbutylamine under standard amidation conditions .
Properties
IUPAC Name |
5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-4-23-12-16(19(25)21-11-10-14(2)3)18-17(13-23)20(26)24(22-18)15-8-6-5-7-9-15/h5-9,12-14H,4,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWJCHQCSRUVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions, respectively, using suitable reagents such as ethyl halides and phenylboronic acids.
Attachment of the 3-methylbutyl group: This step involves the use of a nucleophilic substitution reaction where the pyrazolo[4,3-c]pyridine core is reacted with a 3-methylbutyl halide.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[4,3-c]pyridine core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of pyrazolo[4,3-c]pyridine-7-carboxamides. Key structural analogs and their distinguishing features are summarized below:
Substituent Effects on Physicochemical Properties
- 5-Position Substituents: The ethyl group in the target compound provides moderate lipophilicity compared to the benzyl (923216-25-5) or propyl (923233-41-4) groups. Ethyl’s shorter chain balances lipophilicity and metabolic stability .
- Amide Side Chains: The 3-methylbutyl group introduces significant hydrophobicity, which may limit water solubility but improve membrane permeability. In contrast, the 2-methoxyethyl group (923233-41-4) enhances solubility via hydrogen bonding with the ether oxygen .
Structural and Crystallographic Insights
- Molecular Conformation :
- Pyrazolo[4,3-c]pyridine cores in similar compounds (e.g., ) adopt puckered conformations, with deviations from planarity (0.224 Å in flattened boat structures). The ethyl group in the target compound may induce subtle torsional effects, altering dihedral angles with adjacent rings .
- Hydrogen Bonding : The carboxamide group participates in C—H···O interactions (e.g., ), which stabilize crystal packing. Bulky substituents like 3-methylbutyl may disrupt these networks, reducing melting points compared to rigid analogs .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis from a carboxylic acid precursor () is scalable, but the 3-methylbutyl amine reagent may require optimization to minimize steric hindrance during coupling .
- Druglikeness : The compound’s logP (estimated >3) aligns with Lipinski’s criteria but may require formulation adjustments to address solubility limitations.
- Future Directions : Comparative studies with 5-propyl (923233-41-4) and N-(2-methoxyethyl) analogs could elucidate structure-activity relationships for kinase selectivity .
Biological Activity
5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive pyrazolopyridine core structure, which is crucial for its biological activity. The presence of the ethyl and methylbutyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and are implicated in cancer progression .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 2.59 | CDK Inhibition |
| 14g | MCF7 | 4.66 | Apoptosis Induction |
| 14g | HCT116 | 1.98 | Cell Cycle Arrest |
This data indicates that related compounds exhibit varying degrees of potency against different cancer cell lines, suggesting that structural modifications can significantly impact efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Similar pyrazolopyridine derivatives have been identified as effective inhibitors of various kinases, including those involved in inflammatory responses and cancer progression. For example, certain derivatives have been shown to selectively inhibit Toll-like receptor (TLR) pathways, which are critical in immune response modulation .
Case Studies
- Study on HeLa Cells : A study evaluated the effects of pyrazolo[4,3-c]pyridine derivatives on HeLa cells. Compound 9a was found to induce significant apoptosis compared to control cells, highlighting its potential as a therapeutic agent in cervical cancer treatment .
- MCF7 and HCT116 Evaluation : Another investigation focused on MCF7 and HCT116 cell lines where compound 14g demonstrated notable cytotoxic effects and induced cell cycle arrest at specific phases. This suggests a targeted mechanism that could be exploited for therapeutic applications in breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
